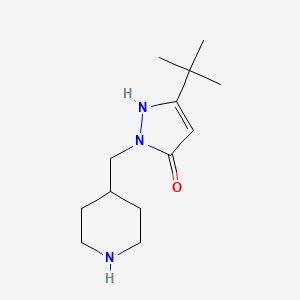

3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-tert-butyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-13(2,3)11-8-12(17)16(15-11)9-10-4-6-14-7-5-10/h8,10,14-15H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKOKIFYSXXKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(N1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol is a pyrazole derivative notable for its diverse biological activities. The compound's unique structure, featuring a tert-butyl group, a piperidin-4-yl substituent, and a hydroxyl group, enhances its potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Pyrazole Ring | Five-membered heterocyclic compound |

| tert-butyl Group | Provides steric bulk |

| piperidin-4-yl Group | Enhances binding affinity to receptors |

| Hydroxyl Group | Increases solubility and potential interactions |

This structural configuration contributes to the compound's solubility and interaction capabilities with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, studies on related pyrazoles demonstrated effective inhibition against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in aggressive cancer subtypes such as MDA-MB-231 breast cancer cells .

Antifungal Activity

The compound has been investigated for its antifungal properties against resistant strains of Candida auris. In comparative studies, derivatives with similar structures have shown promising results with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against clinical isolates. The antifungal mechanism includes disruption of the fungal plasma membrane and induction of cell death through apoptosis .

Antimicrobial Properties

Pyrazole derivatives are recognized for their broad-spectrum antimicrobial activity. Compounds in this class have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The presence of the piperidine moiety is believed to enhance the binding affinity to bacterial receptors, increasing antimicrobial potency .

Study on Antitumor Effects

A study evaluated the cytotoxic effects of several pyrazole derivatives, including those structurally related to this compound, on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with halogen substitutions exhibited higher cytotoxicity compared to non-substituted analogs. Notably, combinations with doxorubicin showed a synergistic effect, enhancing overall efficacy against resistant cancer cells .

Study on Antifungal Efficacy

In another investigation focusing on antifungal activity, novel derivatives were synthesized and tested against Candida auris. The study highlighted that certain piperidine-linked pyrazoles displayed significant fungicidal activity at low concentrations, suggesting their potential as therapeutic agents in managing resistant fungal infections .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

- Inhibition of Tryptophan 2,3-Dioxygenase (TDO) :

- Neuroprotective Effects :

Pharmacological Applications

- Targeted Protein Degradation (PROTAC Technology) :

- Antimicrobial Activity :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated inhibition of cancer cell lines with IC50 values in the micromolar range. |

| Study B | Neuroprotection | Showed reduced neuronal apoptosis in vitro models when treated with pyrazole derivatives. |

| Study C | PROTAC Development | Successfully incorporated into PROTACs leading to enhanced degradation of target proteins in cellular assays. |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Compounds like 3-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol (electron-withdrawing nitro group) exhibit higher acidity at the hydroxyl group compared to the target compound’s tert-butyl substituent (electron-donating) .

- Piperidinylmethyl vs. Aryl Substitutions: The piperidinylmethyl group in the target compound improves solubility in polar solvents compared to aryl-substituted analogs (e.g., dichlorobenzyl in ), which are more lipophilic.

- Positional Isomerism: 5-tert-butyl-4-nitro-1H-pyrazol-3-ol demonstrates distinct hydrogen-bonding patterns due to the hydroxyl group at position 3, contrasting with the target compound’s hydroxyl at position 5 .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The target compound’s higher molecular weight and tert-butyl group contribute to a higher LogP (~2.5) compared to analogs like 3-(tert-butyl)-1H-pyrazol-5-amine (LogP ~1.2), indicating greater lipophilicity .

- Aryl-substituted derivatives (e.g., nitro- or fluorophenyl) exhibit higher melting points due to stronger intermolecular interactions (e.g., π-π stacking) .

Preparation Methods

Synthesis of the Pyrazole Core

- The choice of diketone precursor and hydrazine source determines the regiochemistry of the tert-butyl and hydroxy substituents.

- Reaction temperature typically ranges from 20 °C to 100 °C; higher temperatures may be used for faster cyclization.

N1-Alkylation with Piperidin-4-ylmethyl Group

- N1-alkylation is favored by using excess base and polar aprotic solvents.

- Protecting groups (e.g., Boc on piperidine nitrogen) may be used to prevent side reactions; deprotection is achieved with acids like HCl or TFA.

Installation and Deprotection of Functional Groups

- Deprotection conditions depend on the protecting group used; common solvents include methanol, ethanol, THF, or mixtures thereof.

- Reaction times for deprotection range from 10 minutes to 24 hours at temperatures between 20 °C and 100 °C.

- Representative Data Table: Synthetic Route Overview

| Step | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 3-tert-butyl-1,3-diketone | Hydrazine hydrate, EtOH, 80 °C | 3-(tert-butyl)-1H-pyrazol-5-ol |

| 2 | Above pyrazole | Piperidin-4-ylmethyl bromide, K2CO3, DMF, 60 °C | 3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol |

| 3 | Protected piperidine | Acid (TFA or HCl), MeOH, 25–60 °C | Deprotected final compound |

- Regioselectivity: The use of substituted diketones and controlled addition of hydrazine ensures the tert-butyl group is placed at the 3-position and the hydroxy at the 5-position.

- Protecting Group Strategies: Boc protection on piperidine is common; deprotection is typically performed as a final step.

- N1-Alkylation Efficiency: Alkylation yields are improved by using halide leaving groups and polar aprotic solvents. Reductive amination offers an alternative for sensitive substrates.

- Purification: Chromatography on silica gel is standard for isolating the target compound in high purity.

- Summary Table: Key Reaction Parameters

| Parameter | Typical Range/Choice |

|---|---|

| Solvent | DMF, DMSO, MeOH, EtOH |

| Base | K2CO3, NaOH |

| Acid for Deprotection | HCl, TFA |

| Temperature | 20 °C to 100 °C |

| Reaction Time | 10 min to 24 h |

| Purification | Silica gel chromatography |

The preparation of this compound follows established protocols for pyrazole construction and N1-alkylation. The use of appropriate protecting groups, careful choice of solvents and bases, and optimization of reaction temperatures and times are crucial for high yields and purity. Further optimization may involve exploring one-pot or microwave-assisted syntheses to enhance efficiency and scalability.

Q & A

Q. What are the established synthetic routes for 3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol, and what key challenges are encountered during its preparation?

The synthesis typically involves multi-step reactions, starting with condensation of hydrazines with 1,3-dicarbonyl precursors or functionalized pyrazole intermediates. Key steps include cyclization, alkylation of the piperidine moiety, and introduction of the tert-butyl group. For example, alkylation of a pyrazole core with a piperidin-4-ylmethyl group may require sodium hydride as a base in dimethylformamide (DMF) under controlled temperatures (60–80°C). Challenges include regioselectivity during cyclization, purification of intermediates (e.g., via chromatography or recrystallization), and managing steric hindrance from the tert-butyl group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and hydrogen bonding interactions (e.g., hydroxyl protons appearing as broad singlets).

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, triclinic crystal systems (space group ) with specific unit cell parameters (e.g., Å, Å) can be determined using SHELX software .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 265.3 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to this compound derivatives?

Contradictions arise from overlapping signals or dynamic processes (e.g., tautomerism). Strategies include:

- 2D NMR Techniques : NOESY or ROESY to identify spatial proximity of protons.

- Variable-Temperature NMR : Suppresses signal broadening caused by tautomeric equilibria.

- Computational Modeling : DFT calculations predict chemical shifts and validate assignments .

Q. What strategies optimize the regioselectivity in the cyclization steps during the synthesis of this compound?

- Catalytic Control : Use of Lewis acids (e.g., ZnCl) to direct cyclization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic activation.

- Temperature Modulation : Lower temperatures (0–25°C) favor kinetic control, reducing side products .

Q. What in silico approaches predict the hydrogen-bonding patterns and crystal packing of this compound?

- Graph Set Analysis : Classifies hydrogen-bond motifs (e.g., , , or patterns) using software like Mercury.

- Molecular Dynamics Simulations : Predicts packing efficiency and stability, leveraging force fields (e.g., AMBER) to model intermolecular interactions .

Q. How does the tert-butyl group influence the compound's conformational stability and pharmacological interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.